6-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde
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Overview
Description
6-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde is a chemical compound with a unique structure that combines a pyridine ring with a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde typically involves the reaction of pyridine-3-carbaldehyde with 4-hydroxy-2-methylpyrrolidine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 6-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 6-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyridine-3-carboxylic acid.
Reduction: Formation of 6-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
6-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: Shares a similar aldehyde functional group but has an indole ring instead of a pyridine ring.
4-Hydroxy-2-methylpyridine: Similar in structure but lacks the pyrrolidine moiety.
Pyrrolidine-2,5-dione: Contains a pyrrolidine ring but differs in functional groups.
Uniqueness: 6-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde is unique due to its combination of a pyridine ring with a pyrrolidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H14N2O2 |
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Molecular Weight |
206.24 g/mol |
IUPAC Name |
6-(4-hydroxy-2-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H14N2O2/c1-8-4-10(15)6-13(8)11-3-2-9(7-14)5-12-11/h2-3,5,7-8,10,15H,4,6H2,1H3 |
InChI Key |
PCAYIHALQVXIQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN1C2=NC=C(C=C2)C=O)O |
Origin of Product |
United States |
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